![molecular formula C33H44O4 B14634150 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 56970-51-5](/img/structure/B14634150.png)
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that features an anthracene moiety linked to an octadecanoic acid chain via a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential for industrial-scale production.
化学反応の分析
Types of Reactions
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield anthracene-9-carboxylic acid and octadecanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Anthracene-9-carboxylic acid and octadecanoic acid.
科学的研究の応用
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and supramolecular assemblies.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
作用機序
The mechanism by which 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a Cl- transport inhibitor, it likely interacts with chloride channels or transporters, modulating their activity and affecting ion transport across cell membranes . The anthracene moiety may also participate in π-π interactions and other non-covalent interactions, contributing to its biological and chemical activity.
類似化合物との比較
Similar Compounds
Anthracene-9-carboxylic acid: Shares the anthracene moiety but lacks the octadecanoic acid chain.
Octadecanoic acid: A simple fatty acid without the anthracene moiety.
9-Anthracenemethanol: Contains an anthracene moiety with a hydroxymethyl group instead of a carboxyl group.
Uniqueness
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combination of an aromatic anthracene moiety and a long aliphatic octadecanoic acid chain. This duality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
56970-51-5 |
|---|---|
分子式 |
C33H44O4 |
分子量 |
504.7 g/mol |
IUPAC名 |
10-(anthracene-9-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-8-11-20-28(21-12-9-6-7-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) |
InChIキー |
TUMQHQIZCIAITM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



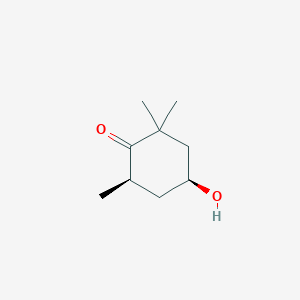
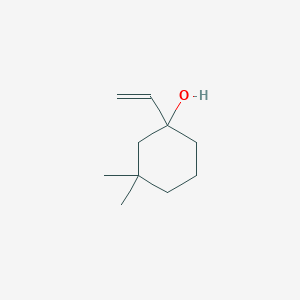
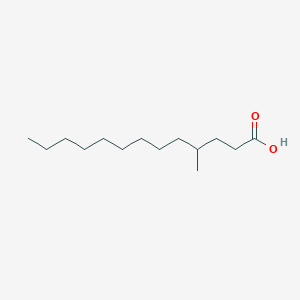
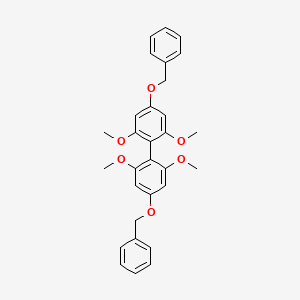
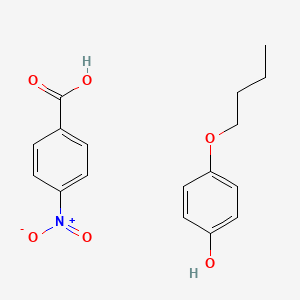

![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
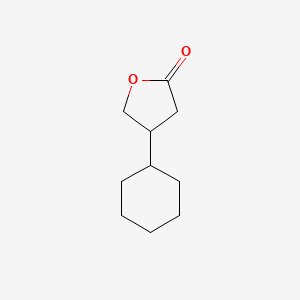
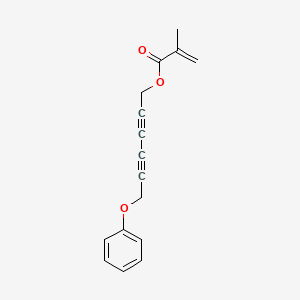
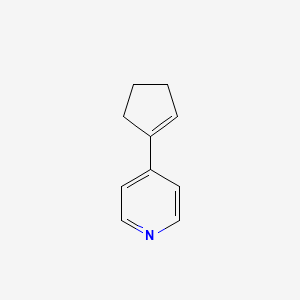
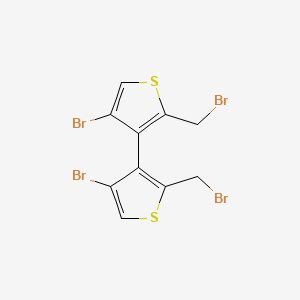
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

